molecular formula C17H21N5O2 B11126266 (4a-hydroxyoctahydroisoquinolin-2(1H)-yl)[4-(1H-tetrazol-1-yl)phenyl]methanone

(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)[4-(1H-tetrazol-1-yl)phenyl]methanone

Cat. No.: B11126266
M. Wt: 327.4 g/mol
InChI Key: VOIXNWZGFQLDJQ-UHFFFAOYSA-N
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Description

(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)[4-(1H-tetrazol-1-yl)phenyl]methanone is a complex organic compound featuring a unique combination of functional groups, including a hydroxyl group, an isoquinoline derivative, and a tetrazole moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4a-hydroxyoctahydroisoquinolin-2(1H)-yl)[4-(1H-tetrazol-1-yl)phenyl]methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst to form the isoquinoline ring system.

    Attachment of the Tetrazole Group: The tetrazole moiety can be introduced via a cycloaddition reaction between an azide and a nitrile group under thermal or catalytic conditions.

    Formation of the Methanone Linkage: The final step involves the formation of the methanone linkage, which can be achieved through a Friedel-Crafts acylation reaction using an appropriate acyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)[4-(1H-tetrazol-1-yl)phenyl]methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, such as reducing the ketone group to an alcohol using reagents like sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, m-CPBA.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid, halogens, Lewis acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while reduction of the ketone group can produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, (4a-hydroxyoctahydroisoquinolin-2(1H)-yl)[4-(1H-tetrazol-1-yl)phenyl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features make it a candidate for binding studies with proteins, nucleic acids, and other biomolecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against various diseases, including cancer, bacterial infections, and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4a-hydroxyoctahydroisoquinolin-2(1H)-yl)[4-(1H-tetrazol-1-yl)phenyl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    (4a-hydroxyoctahydroisoquinolin-2(1H)-yl)[4-(1H-tetrazol-1-yl)phenyl]ethanone: Similar structure but with an ethanone linkage instead of methanone.

    (4a-hydroxyoctahydroisoquinolin-2(1H)-yl)[4-(1H-tetrazol-1-yl)phenyl]propanone: Similar structure but with a propanone linkage.

Uniqueness

The uniqueness of (4a-hydroxyoctahydroisoquinolin-2(1H)-yl)[4-(1H-tetrazol-1-yl)phenyl]methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H21N5O2

Molecular Weight

327.4 g/mol

IUPAC Name

(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-[4-(tetrazol-1-yl)phenyl]methanone

InChI

InChI=1S/C17H21N5O2/c23-16(13-4-6-15(7-5-13)22-12-18-19-20-22)21-10-9-17(24)8-2-1-3-14(17)11-21/h4-7,12,14,24H,1-3,8-11H2

InChI Key

VOIXNWZGFQLDJQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CCN(CC2C1)C(=O)C3=CC=C(C=C3)N4C=NN=N4)O

Origin of Product

United States

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